2-Phenoxyethyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFKYDMBUMLWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863706 | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6192-44-5 | |

| Record name | Ethanol, 2-phenoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6192-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXYETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCC4DJI6TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenoxyethyl acetate chemical properties and structure

An In-depth Technical Guide to 2-Phenoxyethyl Acetate: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 6192-44-5) is an organic ester recognized for its utility across various industrial sectors, most notably in the fragrance and cosmetics industries.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and analytical methodologies. As an ester of 2-phenoxyethanol and acetic acid, it possesses a unique combination of a pleasant floral aroma, low volatility, and effective solvent capabilities.[2][3][4]

Chemical Identity and Structure

This compound is a colorless liquid with a variety of synonyms used in commercial and scientific contexts.[1][5][6]

-

IUPAC Name: this compound[7]

-

Synonyms: Acetic Acid 2-Phenoxyethyl Ester, 2-Phenoxyethanol acetate, Ethylene glycol monophenyl ether acetate[7][8]

-

CAS Number: 6192-44-5[7]

-

Molecular Formula: C₁₀H₁₂O₃[7]

-

Molecular Weight: 180.20 g/mol [7]

-

InChIKey: WHFKYDMBUMLWDA-UHFFFAOYSA-N[7]

-

Canonical SMILES: CC(=O)OCCOC1=CC=CC=C1[7]

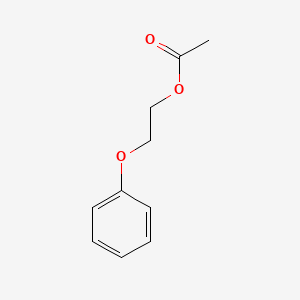

The structure consists of a phenyl group linked to an ethyl acetate moiety through an ether linkage, which contributes to its characteristic properties.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and integration into various formulations.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][5][6] |

| Boiling Point | 243.64 °C at 760 mmHg | [2][5] |

| Density | 1.083 g/cm³ | [5] |

| Flash Point | 95.263 °C | [5] |

| Refractive Index | 1.495 | [5] |

| Vapor Pressure | 0.0318 mmHg at 25°C | [5] |

| Solubility | Soluble in alcohol, acetone, and ether.[2][6] Limited solubility in water.[2] | |

| LogP (Octanol/Water Partition Coefficient) | 1.62850 | [5] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the esterification of 2-phenoxyethanol (also known as Phenylcellosolve) with acetic acid.[3] This reaction is typically catalyzed by an acid catalyst. The process involves heating the reactants, which leads to the formation of the ester and water as a byproduct.

Caption: Synthesis pathway for this compound.

Industrial and Research Applications

This compound's desirable properties make it a valuable component in several applications:

-

Fragrance and Perfumery: Due to its mild, sweet, and floral scent, it is used as a fixative and fragrance component in perfumes, soaps, detergents, and other scented products.[1][2][4]

-

Cosmetics and Personal Care: It is incorporated into cosmetic formulations to enhance the sensory experience of products like lotions and creams.

-

Solvent: Its ability to dissolve a wide range of substances makes it an effective solvent in the production of coatings and inks.[1][3]

-

Chemical Intermediate: It serves as a building block in the synthesis of other organic compounds.[1]

Analytical Methodology: Quantification by GC-MS

To ensure the purity and concentration of this compound in a given sample, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted analytical technique.

Objective: To develop and validate a quantitative GC-MS method for the determination of this compound.

Instrumentation and Materials:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Autosampler

-

Helium (carrier gas), 99.999% purity

-

This compound reference standard (>99% purity)

-

Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

-

Volumetric flasks, pipettes, and vials

Experimental Protocol:

-

Standard Preparation:

-

Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve and dilute the sample with the solvent to a final concentration expected to be within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter if particulates are present.

-

-

GC-MS Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification. Target ions for this compound would be determined from its mass spectrum.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Confirm the identity of the compound by comparing its retention time and mass spectrum with the reference standard.

-

Caption: GC-MS analytical workflow for this compound.

Safety and Handling

While this compound is considered to have low toxicity, proper safety precautions are essential.[2][6]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, and protective gloves.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[5]

-

Toxicity: It is considered a poison by ingestion and skin contact.[6] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[9]

Conclusion

This compound is a versatile organic ester with a well-established role in various industrial applications, particularly in the formulation of fragrances and cosmetics. Its synthesis is straightforward, and its chemical and physical properties are well-documented. Adherence to proper analytical methods and safety protocols is crucial for its effective and safe utilization in research and manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. beta-phenoxyethyl acetate, 6192-44-5 [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C10H12O3 | CID 22568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

Synthesis of 2-Phenoxyethyl Acetate from Phenoxyethanol: A Technical Guide

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-Phenoxyethyl Acetate, a valuable ester widely utilized in the pharmaceutical and fragrance industries.[1][2] We delve into the core chemical principles, present detailed experimental protocols, and explore analytical validation methods. The narrative emphasizes the causality behind procedural choices, offering insights grounded in established chemical theory and practice. This document is designed to serve as a practical resource for researchers, chemists, and professionals involved in drug development and fine chemical synthesis, ensuring a blend of theoretical depth and actionable laboratory guidance.

Introduction: The Significance of this compound

This compound (CAS No: 6192-44-5) is an aromatic ester recognized for its mild, pleasant, rose-like odor.[1][3] Its physicochemical properties, including a high boiling point (approx. 273°C) and excellent solvency, make it a versatile compound.[2] In the pharmaceutical industry, it serves not only as a fragrance component in topical formulations but also as a specialized solvent and an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][5] Its precursor, 2-phenoxyethanol, is a globally approved preservative, and understanding the conversion to its acetate ester is crucial for leveraging its full potential in formulation science.[5][6]

The synthesis route from 2-phenoxyethanol is a classic example of esterification, a fundamental reaction in organic chemistry. This guide will focus on the most common and efficient method: the acetylation of 2-phenoxyethanol using acetic anhydride.

The Core Synthesis: Reaction Theory and Mechanism

The conversion of an alcohol to an ester is known as esterification. While the Fischer esterification—reacting a carboxylic acid with an alcohol under acidic conditions—is a well-known method, it is a reversible equilibrium-limited process.[7][8] To achieve higher yields and faster reaction rates, a more reactive acetylating agent, acetic anhydride, is often employed.[9] This reaction is technically an acylation and is highly efficient for converting primary alcohols like 2-phenoxyethanol into their corresponding acetate esters.

The reaction proceeds via nucleophilic acyl substitution. The alcohol (2-phenoxyethanol) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This process is significantly accelerated by a catalyst.

The Role of the Catalyst

While the reaction can proceed without a catalyst, it is often impractically slow. Catalysts activate the acetic anhydride, making it more susceptible to nucleophilic attack.

-

Acid Catalysts : Strong acids like sulfuric acid protonate a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon.[8] However, they can be corrosive and lead to side reactions. Milder solid acid catalysts like zinc oxide or various phosphates are also effective and offer easier separation.[10][11]

-

Base Catalysts : Bases like pyridine or 4-(dimethylamino)pyridine (DMAP) function by a different mechanism. They act as nucleophilic catalysts, reacting with the anhydride to form a highly reactive acetylpyridinium intermediate, which is then readily attacked by the alcohol.[9] Simple, non-nucleophilic bases like sodium bicarbonate can also be used to drive the reaction by neutralizing the acetic acid byproduct.[12]

The choice of catalyst is a critical experimental decision, balancing reaction efficiency, cost, safety, and ease of removal from the final product. For this guide, we will detail a protocol using a mild, easily handled solid acid catalyst.

General Reaction Scheme

The overall transformation is as follows:

Phenoxyethanol + Acetic Anhydride --(Catalyst)--> this compound + Acetic Acid

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis of this compound. It prioritizes safety, high yield, and purity.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted within a certified fume hood.

Materials and Reagents

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Notes |

| 2-Phenoxyethanol | 122-99-6 | 138.16 | >99% purity |

| Acetic Anhydride | 108-24-7 | 102.09 | >98% purity, handle with care (corrosive) |

| Copper (II) Sulfate, Anhydrous | 7758-98-7 | 159.61 | Catalyst, ensure it is anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated aqueous solution |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous, for drying |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |

Step-by-Step Methodology

Caption: Detailed experimental workflow from reaction to purification.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-phenoxyethanol (e.g., 50.0 g, 0.362 mol).

-

Catalyst Addition: Add a catalytic amount of anhydrous copper(II) sulfate (e.g., 1.15 g, 0.0072 mol, approx. 2 mol%). The use of a mild, solid catalyst simplifies post-reaction work-up.[10]

-

Reagent Addition: Begin stirring the mixture and slowly add acetic anhydride (e.g., 55.4 g, 0.543 mol, 1.5 equivalents) to the flask. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature. Using an excess of the acetylating agent helps drive the reaction to completion.[10]

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C and maintain this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 2-phenoxyethanol starting material. The reaction is typically complete within 2-4 hours.

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel, diluting with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (200 mL).

-

Neutralization and Washing: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acetic acid byproduct and any remaining acetic anhydride. A basic wash is crucial for removing acidic impurities.[13] Follow this with a wash using saturated brine solution (1 x 100 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The result is a crude oil of this compound.

Purification

The final and most critical step for achieving high purity is fractional distillation under reduced pressure. This technique is necessary because the atmospheric boiling point of this compound is high, and heating to that temperature could cause decomposition.

-

Apparatus: A standard vacuum distillation setup with a fractionating column (e.g., Vigreux) is assembled.

-

Procedure: The crude oil is heated under vacuum. The pure this compound fraction is collected at its characteristic boiling point at the given pressure (e.g., ~110-115°C at 5 mmHg).

-

Expected Outcome: A colorless, clear liquid with a yield typically in the range of 90-96%.[14]

Analytical Characterization and Quality Control

Validation of the final product's identity and purity is paramount, especially in a pharmaceutical context.

Caption: Logic flow for the analytical quality control of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. A single sharp peak at the correct retention time on the chromatogram indicates high purity. The mass spectrum provides the molecular weight (180.20 g/mol ) and a fragmentation pattern that confirms the molecular structure.[3][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the two methylene groups (-OCH₂CH₂O-), and the acetyl methyl group.

-

Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, and the disappearance of the broad alcohol (-OH) stretch from the starting material confirms the reaction's completion.[3]

Green Chemistry Considerations

Modern chemical synthesis places a strong emphasis on sustainability. The described protocol can be adapted to align with green chemistry principles.[16][17]

-

Catalyst Choice: Replacing strong, corrosive acids with reusable solid acid catalysts or even biocatalysts like immobilized lipases can significantly reduce waste and hazardous material use.[17][18]

-

Solvent Selection: While DCM is an effective extraction solvent, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be considered.[16]

-

Solvent-Free Synthesis: For some substrates, acetylation reactions can be run under solvent-free conditions, using the excess liquid reagent as the solvent, which dramatically improves the process mass intensity.[9][11]

Conclusion

The synthesis of this compound from phenoxyethanol via acetylation with acetic anhydride is a robust, high-yielding, and well-understood chemical transformation. The choice of catalyst and careful execution of the work-up and purification steps are critical to achieving a final product of high purity suitable for demanding applications in the pharmaceutical and consumer goods industries. By understanding the chemical principles and embracing modern, sustainable practices, researchers can efficiently and responsibly produce this valuable ester.

References

- 1. Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H12O3 | CID 22568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound|lookchem [lookchem.com]

- 15. Ethanol, 2-phenoxy-, acetate [webbook.nist.gov]

- 16. cris.unibo.it [cris.unibo.it]

- 17. Understanding Ethyl Acetate’s Green Chemistry Impact [eureka.patsnap.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation Mechanisms of 2-Phenoxyethyl Acetate

This guide provides a comprehensive exploration of the chemical pathways for synthesizing 2-Phenoxyethyl acetate, a versatile organic ester valued in various industrial applications, from fragrances to coatings.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, offering both theoretical understanding and practical, field-proven insights.

Introduction to this compound

This compound (C₁₀H₁₂O₃) is the ester formed from 2-phenoxyethanol and acetic acid.[2] It is a colorless liquid with a mild, pleasant aroma, valued for its properties as a solvent and a fragrance component.[1][3] Understanding its formation is critical for optimizing production processes, ensuring high purity, and developing novel applications.

This guide will dissect the primary synthetic routes to this compound, focusing on the underlying principles of each mechanism. We will explore classical esterification, modern enzymatic methods, and multi-step syntheses, providing detailed protocols and visual representations to illuminate these chemical transformations.

Core Synthetic Pathways and Mechanisms

The formation of this compound can be achieved through several distinct chemical reactions. The choice of pathway often depends on factors such as desired yield, purity requirements, cost of starting materials, and environmental considerations.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Route

The most traditional and widely employed method for producing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (acetic acid) with an alcohol (2-phenoxyethanol).[4][5]

Mechanism:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[8]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-phenoxyethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]

-

Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final product, this compound.[7]

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is continuously removed, often through azeotropic distillation with a Dean-Stark apparatus.[6][8]

Caption: Fischer-Speier Esterification Mechanism for this compound.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-phenoxyethanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq). A non-polar solvent that forms an azeotrope with water, like toluene, should be added to fill the Dean-Stark trap.

-

Reflux: Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.

| Parameter | Condition | Rationale |

| Reactants | 2-Phenoxyethanol, Acetic Acid | Starting materials for the ester. |

| Catalyst | p-Toluenesulfonic acid or H₂SO₄ | Protonates the carboxylic acid, making it more electrophilic. |

| Solvent | Toluene | Forms an azeotrope with water for its removal. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | 1-10 hours | Varies depending on the scale and efficiency of water removal.[4] |

Enzymatic Transesterification: A Green Chemistry Approach

An alternative and more environmentally friendly route to this compound is through enzymatic transesterification. This method utilizes lipases as biocatalysts to facilitate the reaction between an alcohol (2-phenoxyethanol) and an ester (such as ethyl acetate or vinyl acetate).[9]

Mechanism:

The lipase-catalyzed transesterification proceeds via a "ping-pong bi-bi" mechanism.

-

Acyl-Enzyme Intermediate Formation: The lipase enzyme's active site (containing a serine residue) attacks the carbonyl carbon of the acyl donor (e.g., ethyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester (ethanol) and forming a stable acyl-enzyme intermediate.

-

Nucleophilic Attack by Alcohol: The target alcohol (2-phenoxyethanol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

-

Product Release: A second tetrahedral intermediate is formed, which then collapses to release the final ester product (this compound) and regenerate the free enzyme.

This biocatalytic approach offers high selectivity, milder reaction conditions (lower temperature and neutral pH), and reduced byproduct formation compared to chemical synthesis.[9] The use of immobilized enzymes further simplifies catalyst recovery and reuse.[9]

Caption: Lipase-Catalyzed Transesterification for this compound.

Experimental Protocol: Enzymatic Transesterification

-

Reaction Setup: In a temperature-controlled vessel, combine 2-phenoxyethanol, an excess of ethyl acetate (which can also serve as the solvent), and an immobilized lipase such as Novozym® 435.[9]

-

Incubation: Incubate the mixture at a moderate temperature (typically 40-60°C) with gentle agitation to ensure proper mixing.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of 2-phenoxyethanol to this compound.

-

Catalyst Removal: Once equilibrium is reached or the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused.

-

Purification: Remove the excess ethyl acetate and the ethanol byproduct under reduced pressure. The remaining crude product is of high purity but can be further purified by vacuum distillation if necessary.

| Parameter | Condition | Rationale |

| Reactants | 2-Phenoxyethanol, Ethyl Acetate | Starting materials for the transesterification. |

| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Biocatalyst for the reaction. |

| Solvent | Excess Ethyl Acetate or a non-polar solvent | Ethyl acetate can act as both reactant and solvent.[9] |

| Temperature | 40-60°C | Optimal temperature for lipase activity without causing denaturation.[10] |

| Reaction Time | Varies (hours to days) | Dependent on enzyme activity, substrate concentration, and temperature.[10] |

Multi-Step Synthesis via Williamson Ether Synthesis and Subsequent Esterification

In some instances, the starting material 2-phenoxyethanol may not be readily available. In such cases, a two-step synthesis can be employed, beginning with the formation of 2-phenoxyethanol via the Williamson ether synthesis, followed by esterification.

Step 1: Williamson Ether Synthesis of 2-Phenoxyethanol

This reaction forms an ether from an organohalide and an alkoxide.[11][12] In this case, sodium phenoxide reacts with 2-chloroethanol in an SN2 reaction.[12][13][14]

Mechanism:

-

Formation of the Alkoxide: Phenol is deprotonated by a strong base, such as sodium hydroxide, to form the sodium phenoxide, a potent nucleophile.

-

SN2 Attack: The phenoxide ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide, 2-chloroethanol.[12][14] The phenoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.[12]

Step 2: Esterification of 2-Phenoxyethanol

The 2-phenoxyethanol produced in the first step is then esterified with acetic acid or its derivatives using one of the methods described above (e.g., Fischer-Speier esterification).

Caption: Workflow for the multi-step synthesis of this compound.

Phase-Transfer Catalysis in Williamson Ether Synthesis

The efficiency of the Williamson ether synthesis can be significantly improved by employing a phase-transfer catalyst (PTC).[15][16] This is particularly useful when reacting an aqueous solution of sodium phenoxide with 2-chloroethanol, which may be in an organic phase.

The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs at a much faster rate.[15][17]

Experimental Protocol: Williamson Ether Synthesis of 2-Phenoxyethanol

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, dissolve phenol in an aqueous solution of sodium hydroxide. Add 2-chloroethanol and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.

-

Reaction: Heat the mixture with vigorous stirring for several hours.

-

Workup: After cooling, separate the organic layer. If no organic solvent was used, extract the product with a suitable solvent like diethyl ether. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the resulting 2-phenoxyethanol by vacuum distillation. The purified alcohol can then be used in an esterification reaction as previously described.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H12O3 | CID 22568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanol, 2-phenoxy-, acetate [webbook.nist.gov]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Phase transfer catalysis | PPTX [slideshare.net]

- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 17. crdeepjournal.org [crdeepjournal.org]

Spectroscopic Characterization of 2-Phenoxyethyl Acetate: A Technical Guide

Introduction: The Molecular Blueprint of 2-Phenoxyethyl Acetate

This compound (CAS No. 6192-44-5, Molecular Formula: C₁₀H₁₂O₃) is an organic ester of notable interest in various chemical and pharmaceutical sectors.[1] Its structure, featuring a phenoxy group linked to an ethyl acetate moiety, imparts specific chemical properties that are leveraged in synthesis and materials science. The unambiguous confirmation of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles to ensure a self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the precise connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

-

Sample Preparation: A solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL).

-

Solvent Rationale: CDCl₃ is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR; δ ≈ 77.16 ppm for ¹³C NMR), which does not interfere with the analyte signals.[2]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Acquisition Parameters: Standard acquisition parameters are used, including a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration for ¹H NMR.[3]

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule. The spectrum of this compound shows four distinct signals, confirming the unique proton groups.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃) [4]

| Signal Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetate Methyl Protons (a) | 2.09 | Singlet (s) | 3H |

| Phenoxy-Methylene Protons (b) | 4.18 | Triplet (t) | 2H |

| Acetoxy-Methylene Protons (c) | 4.41 | Triplet (t) | 2H |

| Aromatic Protons (d) | 6.89 - 7.35 | Multiplet (m) | 5H |

-

Interpretation:

-

The singlet at 2.09 ppm (a) corresponds to the three protons of the acetate methyl group. Its upfield chemical shift is characteristic of methyl protons adjacent to a carbonyl group, and it appears as a singlet because there are no protons on the adjacent carbonyl carbon to induce splitting.[5]

-

The two signals for the ethyl bridge protons appear as triplets, a classic signature of an A₂B₂ spin system where both methylene groups are coupled to each other.

-

The triplet at 4.18 ppm (b) is assigned to the methylene protons adjacent to the phenoxy group (-O-CH₂-). The electron-withdrawing oxygen atom shifts this signal downfield.

-

The triplet at 4.41 ppm (c) corresponds to the methylene protons adjacent to the acetate's ester oxygen (-CH₂-O-C=O). This signal is shifted even further downfield due to the stronger deshielding effect of the adjacent acetate group compared to the phenoxy group.

-

The multiplet between 6.89 and 7.35 ppm (d) integrates to five protons, which is definitive for the monosubstituted benzene ring. The overlapping signals represent the ortho, meta, and para protons, which have slightly different chemical environments.

-

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Table 2: ¹³C NMR Data for this compound (22.5 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 21.0 | Acetate -C H₃ | Typical range for a methyl group on a carbonyl. |

| 63.3 | Acetoxy -C H₂- | Aliphatic carbon bonded to the electron-withdrawing ester oxygen. |

| 66.2 | Phenoxy -C H₂- | Aliphatic carbon bonded to the phenoxy ether oxygen. |

| 114.5 | Aromatic C-ortho | Shielded aromatic carbons ortho to the electron-donating -OR group. |

| 121.0 | Aromatic C-para | Shielded aromatic carbon para to the -OR group. |

| 129.4 | Aromatic C-meta | Aromatic carbons meta to the -OR group. |

| 158.4 | Aromatic C-ipso | Aromatic carbon directly attached to the ether oxygen (quaternary). |

| 170.8 | Acetate C =O | Characteristic chemical shift for an ester carbonyl carbon. |

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

-

Background Scan: An initial background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to subtract atmospheric and instrumental interferences.[6]

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal surface, ensuring complete coverage.

-

Spectrum Acquisition: The sample spectrum is acquired. The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample.

-

Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by characteristic absorptions corresponding to its ester and aromatic ether functionalities.

Table 3: Key IR Absorption Bands for this compound (Liquid Film) [4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3065, 3042 | Medium | Aromatic C-H Stretch |

| 2961, 2878 | Medium | Aliphatic C-H Stretch |

| 1742 | Strong, Sharp | Ester C=O Stretch |

| 1599, 1497 | Strong | Aromatic C=C Ring Stretch |

| 1238 | Strong | Ester C-O Stretch (asymmetric) |

| 1038 | Strong | Ether C-O Stretch |

| 754, 692 | Strong | Aromatic C-H Out-of-Plane Bend |

-

Interpretation:

-

The most diagnostic peak is the strong, sharp absorption at 1742 cm⁻¹ , which is unequivocally assigned to the carbonyl (C=O) stretching vibration of the aliphatic ester group.

-

The region from 1300-1000 cm⁻¹ contains strong C-O stretching bands. The prominent peak at 1238 cm⁻¹ is characteristic of the asymmetric C-C-O stretch of the acetate group, while the band at 1038 cm⁻¹ is attributed to the aryl-alkyl ether C-O stretch.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations at 1599 and 1497 cm⁻¹ and the C-H stretching peaks just above 3000 cm⁻¹. The strong bands at 754 and 692 cm⁻¹ are out-of-plane C-H bending vibrations, indicative of a monosubstituted benzene ring.

-

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which offers valuable structural clues.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile organic compounds like this compound.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from any impurities based on boiling point and column affinity.

-

Ionization: As the pure compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the EI process causes the energetically unstable molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

Mass Spectrum Data & Fragmentation Analysis

The EI mass spectrum provides a unique fingerprint of the molecule. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps piece together the structure.

Table 4: Major Fragments in the EI Mass Spectrum of this compound [4]

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 180 | 15 | [M]⁺• (Molecular Ion) |

| 107 | 20 | [C₇H₇O]⁺ |

| 94 | 30 | [C₆H₆O]⁺• (Phenol radical cation) |

| 87 | 100 | [C₄H₇O₂]⁺ |

| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | 95 | [C₂H₃O]⁺ (Acetyl cation) |

-

Interpretation of Fragmentation:

-

The molecular ion peak [M]⁺• at m/z 180 confirms the molecular weight of this compound (180.20 g/mol ).[1]

-

The base peak (100% relative intensity) at m/z 87 is formed by the cleavage of the ether bond, a characteristic fragmentation for such compounds. This corresponds to the [CH₃COOCH₂CH₂]⁺ fragment.

-

The intense peak at m/z 43 is the highly stable acetyl cation, [CH₃C=O]⁺, formed by cleavage of the ester C-O bond. This is a hallmark of acetate esters.

-

The peak at m/z 94 corresponds to the phenol radical cation, formed via a rearrangement and cleavage, while the peak at m/z 77 is the phenyl cation, resulting from the loss of a hydrogen from the benzene ring fragment.

-

Visualization of Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation events that lead to the most abundant ions observed in the mass spectrum.

References

- 1. This compound | C10H12O3 | CID 22568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166) [hmdb.ca]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Physical properties of 2-Phenoxyethyl acetate (boiling point, density)

- 1. This compound|lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 6192-44-5: Ethanol, 2-phenoxy-, 1-acetate | CymitQuimica [cymitquimica.com]

- 4. beta-phenoxyethyl acetate, 6192-44-5 [thegoodscentscompany.com]

- 5. Aceticacidphenoxyethylester CAS# 6192-44-5 [gmall.chemnet.com]

- 6. 6192-44-5 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 6192-44-5 | TCI Deutschland GmbH [tcichemicals.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chm.uri.edu [chm.uri.edu]

2-Phenoxyethyl acetate CAS number 6192-44-5

An In-Depth Technical Guide to 2-Phenoxyethyl Acetate (CAS 6192-44-5) for Scientific Professionals

Introduction and Overview

This compound (CAS 6192-44-5) is a high-boiling point, colorless organic ester with a pleasant, fruity odor.[1] Possessing both ether and ester functional groups, it exhibits a unique combination of properties that make it a valuable compound across diverse scientific and industrial domains. Its chemical structure, consisting of a phenyl group linked via an ether bond to an ethyl acetate moiety, imparts excellent solvency for a wide range of materials, low volatility, and utility as a versatile chemical intermediate.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its physicochemical properties, synthesis methodologies, key applications, analytical procedures, and safety protocols. The information is synthesized from authoritative sources to ensure scientific accuracy and practical relevance.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number: 6192-44-5[3]

-

Synonyms: Acetic acid 2-phenoxyethyl ester, Ethylene glycol monophenyl ether acetate, Phenylcellosolve acetate.[3][4][5]

Physicochemical and Spectroscopic Properties

The utility of this compound in various formulations is dictated by its distinct physical and chemical properties. It is a colorless, oily liquid that is practically insoluble in water but soluble in organic solvents such as alcohols and oils.[5] This solubility profile makes it an effective component in non-aqueous systems.[2]

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][6] |

| Density | ~1.08 - 1.11 g/cm³ | [7][8] |

| Boiling Point | ~273 °C | [8] |

| Vapor Pressure | 0.0318 mmHg at 25°C | [7] |

| Refractive Index | ~1.50 | [2] |

| Solubility | Soluble in acetone, ether, and oils; practically insoluble in water. | [5][6] |

| LogP (Octanol/Water) | 1.6 - 1.8 | [7] |

Spectroscopic Profile

Structural elucidation and quality control rely on spectroscopic analysis. While detailed spectral data requires direct experimental acquisition, publicly available data provides a reference for characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a strong C=O stretch for the ester group (typically ~1735 cm⁻¹), C-O stretches for the ester and ether linkages, and peaks corresponding to the aromatic ring. Fourier Transform Infrared (FTIR) spectra are available for reference in public databases such as PubChem.[3]

Synthesis and Manufacturing

The primary and most direct method for producing this compound is through the esterification of 2-Phenoxyethanol.[2][5] This reaction involves the acetylation of the primary alcohol group of 2-Phenoxyethanol (also known as Phenylcellosolve).

Primary Synthetic Route: Acetylation of 2-Phenoxyethanol

This synthesis is a classic acid-catalyzed esterification reaction. Acetic anhydride or acetyl chloride can be used as the acetylating agent, often in the presence of an acid catalyst or a base to neutralize the acid byproduct.

Caption: Synthesis workflow for this compound.

Laboratory-Scale Synthesis Protocol

The following protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Phenoxyethanol (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.1 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Appropriate organic solvents (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Phenoxyethanol and Acetic Anhydride.

-

Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and unreacted acetic anhydride), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid. Purity is typically assessed by Gas Chromatography (GC).[1][9]

Key Applications in Research and Industry

This compound's unique properties make it a valuable component in several sectors.[2][10]

-

High-Performance Solvent: Due to its low volatility and strong solvency, it is an excellent choice for paints, coatings, and adhesives.[1][10] It helps to dissolve resins and other components, improving the flow and finish of the final product.

-

Fragrance and Personal Care: It is used in perfume and cosmetic formulations, where it can act as a solvent for other fragrance components or contribute to the overall scent profile.[2][10] Its stability makes it suitable for a wide range of products.

-

Chemical Intermediate: The ester and ether linkages provide two points of reactivity, making it a useful building block in organic synthesis for producing more complex molecules and pharmaceutical intermediates.[2][6][8]

-

Emulsifiers: It finds application as an emulsifier in various industrial formulations.[2][10]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its application, especially in regulated industries.

-

Gas Chromatography (GC): GC is the primary method for determining the purity of this compound. Commercial suppliers often guarantee a purity of >99.0% as determined by GC analysis.[1][9]

-

FTIR Spectroscopy: As mentioned, FTIR is used to confirm the presence of key functional groups (ester, ether, aromatic ring) and thus verify the identity of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns of the protons and carbons in the molecule.

Safety, Handling, and Regulatory Profile

Proper handling of this compound is essential to ensure laboratory and workplace safety.

Toxicological Data

Toxicological studies have established its safety profile. It is considered a poison by ingestion and skin contact.[6]

-

Oral LD50 (rat): 4900 µL/kg[6]

-

Skin LD50 (rat): 9 mL/kg[6] When heated to decomposition, it may emit acrid smoke and irritating vapors.[6]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

-

Personal Protection: Wear standard personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly closed. Some suppliers recommend refrigerated storage at 2-8°C.[7]

-

Stability: The compound is stable under normal storage conditions.

Regulatory Information

This compound is listed on several international chemical inventories. For example, it is included in the Australian Inventory of Industrial Chemicals (AICIS).[3] Users should always consult local regulations to ensure compliance.

References

- 1. CAS 6192-44-5: Ethanol, 2-phenoxy-, 1-acetate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H12O3 | CID 22568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. ACETIC ACID 2-PHENOXYETHYL ESTER | 6192-44-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. geno-chem.com [geno-chem.com]

- 10. nbinno.com [nbinno.com]

Synonyms for 2-Phenoxyethyl acetate (e.g., ethylene glycol monophenyl ether acetate)

This guide provides an in-depth technical overview of 2-Phenoxyethyl acetate, a molecule of significant interest in various scientific and industrial domains, including pharmaceutical sciences. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of its chemical identity, synthesis, applications, metabolic fate, and analytical characterization.

Nomenclature and Identification: Establishing a Common Lexicon

Precise identification of a chemical entity is paramount in scientific discourse. This compound is known by a variety of synonyms, which can often be a source of confusion. A clear understanding of its nomenclature is the first step toward a thorough characterization.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 6192-44-5 .[1][2][3] Its IUPAC (International Union of Pure and Applied Chemistry) name is This compound .[2]

A comprehensive list of synonyms and alternative names is provided in the table below to facilitate cross-referencing in literature and databases.

| Synonym | Source/Type |

| Acetic acid 2-phenoxyethyl ester | Systematic Name |

| Ethylene glycol monophenyl ether acetate | Common Name |

| 2-Phenoxyethanol acetate | Common Name |

| Ethylene glycol phenyl ether acetate | Common Name |

| beta-Phenoxyethyl acetate | Common Name |

| Aceticacidphenoxyethylester | Alternative Spelling |

| Phenylcellosolve acetate | Trade Name Derivative |

| NSC 6554 | NIH Developmental Therapeutics Program Number |

A clear understanding of these synonyms is crucial when conducting literature searches and reviewing regulatory documents.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physicochemical properties. It is a colorless liquid with a mild, pleasant odor.[2] Key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Boiling Point | ~243.6 °C at 760 mmHg | [4] |

| Flash Point | ~95.3 °C | [4] |

| Density | ~1.083 g/cm³ | [4] |

| Refractive Index | ~1.495 | [4] |

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of this compound can be broadly categorized into two approaches: traditional chemical synthesis and biocatalytic (enzymatic) synthesis. The choice of methodology is often dictated by factors such as desired purity, yield, cost, and environmental considerations.

Chemical Synthesis: The Esterification Pathway

The most common chemical route to this compound is the esterification of 2-Phenoxyethanol with an acetylating agent.

Caption: A generalized workflow for the chemical synthesis of this compound.

The following protocol describes a laboratory-scale synthesis of this compound via esterification of 2-Phenoxyethanol with acetic anhydride, using pyridine as a catalyst.

Materials:

-

2-Phenoxyethanol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of 2-Phenoxyethanol (1.0 equivalent) in a round-bottom flask, add pyridine (1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

Biocatalytic Synthesis: The "Green" Alternative

In recent years, there has been a significant shift towards biocatalytic methods for ester synthesis, driven by the principles of green chemistry. These methods employ enzymes, typically lipases, as catalysts.

Causality behind choosing biocatalysis:

-

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (temperature, pressure, and pH), reducing energy consumption and thermal degradation of products.

-

Environmental Friendliness: Biocatalysis often uses non-toxic, biodegradable catalysts and can sometimes be performed in solvent-free systems, minimizing environmental impact.

A common approach is the transesterification of an acetate donor (e.g., ethyl acetate) with 2-Phenoxyethanol, catalyzed by an immobilized lipase such as Novozym® 435.

Applications with a Focus on Pharmaceutical Development

While this compound is widely used as a fragrance component in cosmetics and personal care products, its properties also lend it to applications in the pharmaceutical industry, primarily as an excipient.[5][6]

-

Solvent: Its organic ester nature and moderate volatility make it a suitable solvent for certain active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations. The choice of solvent is critical in drug formulation as it can influence the solubility, stability, and skin permeation of the API.

-

Fragrance/Masking Agent: In topical preparations, where the odor of the API or other excipients may be unpleasant, this compound can be used as a fragrance to improve patient compliance.

-

Component in Drug Delivery Systems: Its properties may be leveraged in the development of certain drug delivery systems, such as nanoemulsions, for topical application.[7]

It is important to note that while its parent alcohol, 2-Phenoxyethanol, is a well-known preservative in pharmaceutical and cosmetic products, this compound is not typically used for this purpose.

Metabolic Fate and Toxicological Considerations: A Self-Validating System

For any compound used in pharmaceutical formulations, a thorough understanding of its metabolic fate and toxicological profile is non-negotiable. This knowledge forms a self-validating system for its safe use.

In Vivo Hydrolysis and Metabolic Pathway

This compound, being an ester, is expected to be rapidly hydrolyzed in vivo by esterases to its constituent parts: 2-Phenoxyethanol and acetic acid .[8] Therefore, the systemic toxicology of this compound is considered equivalent to that of 2-Phenoxyethanol on a molar basis.[9][10]

The primary metabolic pathway of 2-Phenoxyethanol involves oxidation to phenoxyacetic acid , which is then excreted in the urine.[1][11][12][13] This metabolic conversion is a critical detoxification pathway.

Caption: The metabolic pathway of this compound in vivo.

Toxicological Profile of the Glycol Ether Class

Glycol ethers, as a class, have been extensively studied for their toxicology. Short-chain ethylene glycol ethers (e.g., ethylene glycol methyl ether) have been associated with testicular atrophy, teratogenicity, and bone marrow depression.[9][10] However, longer-chain ethylene glycol ethers, such as 2-Phenoxyethanol, do not exhibit these effects.[9][10] The primary toxicological concern with 2-Phenoxyethanol is potential skin and eye irritation, particularly with prolonged or repeated exposure.[9][10]

Potential for Signaling Pathway Interaction of Metabolites

While this compound itself is not known to be a direct modulator of cellular signaling pathways, its primary metabolite, phenoxyacetic acid, belongs to a class of compounds that have been shown to possess biological activity. For instance, certain derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[10] Additionally, chlorinated analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) have been shown to induce oxidative stress and activate the AMPK signaling pathway.[9] While these are not direct effects of this compound, understanding the potential bioactivity of its metabolites is a crucial aspect of its overall safety assessment in drug development.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and quality of this compound used in research and product development. Gas Chromatography (GC) is the most common technique for its analysis due to its volatility.

Workflow for GC-MS Analysis

Caption: A typical workflow for the analysis of this compound by GC-MS.

Detailed Protocol for GC-MS Analysis

This protocol outlines a general method for the purity analysis of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

-

Helium (carrier gas)

-

This compound standard

-

Suitable solvent (e.g., ethanol, ethyl acetate)

-

Volumetric flasks, pipettes, GC vials

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a concentration within the calibration range.

-

GC-MS Parameters (example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-350

-

-

Analysis: Inject the standards and the sample solution into the GC-MS system.

-

Data Processing:

-

Identify the peak for this compound based on its retention time and mass spectrum.

-

Generate a calibration curve from the standard solutions.

-

Quantify the purity of the sample by comparing its peak area to the calibration curve.

-

Identify any impurities by searching their mass spectra against a library (e.g., NIST).

-

Conclusion

This compound is a versatile molecule with a well-defined chemical profile. While its primary applications lie in the fragrance industry, its role as a solvent and excipient in pharmaceutical formulations, particularly for topical applications, should not be overlooked. A thorough understanding of its synonyms, synthesis, metabolic fate, and analytical characterization is essential for its safe and effective use in a research and drug development setting. The rapid in vivo hydrolysis to 2-Phenoxyethanol dictates that its toxicological profile is largely governed by this parent alcohol, which, unlike some other glycol ethers, has a favorable safety profile for its intended uses. As with any excipient, a comprehensive evaluation of its compatibility and stability within a given formulation is a prerequisite for its successful application.

References

- 1. scbt.com [scbt.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Phenoxyethyl Acetate: Industrial Uses and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Phenoxyethyl acetate (CAS 6192-44-5), a versatile organic ester. Moving beyond a simple recitation of facts, this document delves into the causality behind its applications, offering field-proven insights into its industrial utility and burgeoning role in scientific research. Herein, we synthesize technical data with practical methodologies to create a self-validating resource for professionals in the chemical and pharmaceutical sciences.

Introduction: Unveiling the Molecular Identity and Physicochemical Landscape of this compound

This compound, also known as acetic acid 2-phenoxyethyl ester or ethylene glycol monophenyl ether acetate, is a colorless liquid characterized by a faint, pleasant floral odor.[1][2] Its unique molecular structure, combining an acetyl group with a phenoxyethanol moiety, imparts a valuable set of physicochemical properties that are central to its diverse applications.[2][3] A thorough understanding of these properties is fundamental to its effective and safe utilization in both industrial and research settings.[4]

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is presented in the table below, providing a quantitative basis for the subsequent discussions on its applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | ~243.64 °C @ 760 mm Hg (est) | [5] |

| Density | ~1.11 g/cm³ | [4] |

| Flash Point | ~95.30 °C (est) | [5] |

| Water Solubility | 1900 mg/L @ 35 °C (exp) | [5] |

| logP (o/w) | 1.752 (est) | [5] |

These properties, particularly its moderate volatility, good solvency for a range of organic compounds, and pleasant aroma, are the primary drivers for its widespread industrial use.[6]

Industrial Significance: A Multifaceted Ingredient

This compound has carved a significant niche in several industrial sectors, primarily due to its favorable combination of sensory and functional properties.

Fragrance and Personal Care Formulations

The most prominent industrial application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[6] Its sweet, floral, and slightly rosy scent profile makes it a versatile component in creating complex and appealing fragrances.[5] Beyond its olfactory contribution, its relatively low volatility allows it to act as a fixative, prolonging the scent's longevity on the skin or in the product.

The safety of this compound for use in fragrances has been assessed, often in conjunction with other aryl alkyl alcohol simple acid esters. Toxicological and dermatological reviews of structurally related compounds like 2-phenoxyethyl propionate and 2-phenoxyethyl isobutyrate provide a basis for its safety evaluation, considering endpoints such as acute toxicity, skin irritation, and sensitization.[3][7]

Solvents, Coatings, and Emulsifiers

Leveraging its excellent solvency, this compound is utilized as a solvent in the manufacturing of paints, coatings, and lacquers.[6] Its ability to dissolve various resins and polymers contributes to the formation of uniform and durable films. Furthermore, its properties lend themselves to its use as an emulsifier in certain formulations, aiding in the stabilization of oil-in-water or water-in-oil mixtures.[3]

Research Applications: Exploring New Frontiers

While its industrial applications are well-established, the use of this compound in scientific research is an expanding field with significant potential, particularly in biocatalysis, and with emerging interest in pharmaceutical sciences.

Biocatalysis and Enzymatic Synthesis

A significant area of research focuses on the "green" synthesis of this compound using enzymatic catalysts, which offers a more sustainable alternative to traditional chemical synthesis.[8][9] Lipases, a class of enzymes that catalyze the hydrolysis of fats, are commonly employed for the esterification or transesterification reactions to produce this ester.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is a representative example of the enzymatic synthesis of this compound, based on principles described in the literature.[1]

Materials:

-

2-Phenylethanol

-

Vinyl acetate

-

Immobilized lipase (e.g., Novozym® 435)

-

Organic solvent (e.g., n-hexane, or solvent-free system)

-

Shaking incubator or magnetic stirrer with temperature control

-

Gas chromatograph (GC) for analysis

Methodology:

-

Reaction Setup: In a sealed reaction vessel, combine 2-phenylethanol and vinyl acetate in a defined molar ratio (e.g., 1:2). If using a solvent, add a sufficient volume of n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to be optimized (e.g., 1-10% w/v).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified duration (e.g., 1-24 hours).

-

Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Centrifuge to separate the immobilized enzyme.

-

Analysis: Analyze the supernatant by GC to determine the conversion of 2-phenylethanol and the yield of this compound.

-

Product Isolation: Upon completion, separate the enzyme by filtration for potential reuse. The product can be purified from the reaction mixture by distillation or chromatography.

The optimization of reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and reaction time is crucial for achieving high conversion rates and is a common focus of research in this area.[1]

Caption: Workflow for the enzymatic synthesis of this compound.

Potential as an Antimicrobial and Biocidal Agent

The precursor to this compound, 2-phenoxyethanol, is a well-known preservative with broad-spectrum antimicrobial activity.[10] While direct studies on the antimicrobial efficacy of this compound are less common, its structural similarity suggests potential applications in this area. Research into the antimicrobial properties of other acetate esters has shown that they can possess significant activity against various microorganisms.[11]

The mechanism of action of such compounds often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. Further research is warranted to elucidate the specific antimicrobial spectrum and mechanism of action of this compound against pathogenic bacteria and fungi.

Applications in Drug Formulation and Delivery